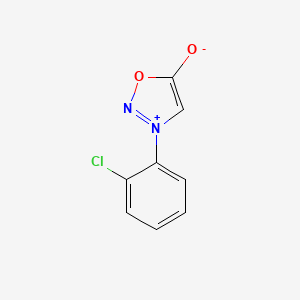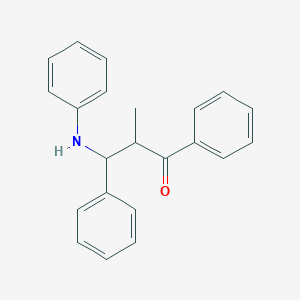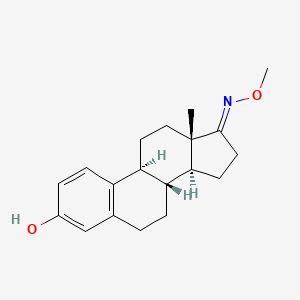![molecular formula C32H46N2O2 B14747986 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione CAS No. 567-90-8](/img/structure/B14747986.png)
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19,33-diazanonacyclo[1810222,503,1604,1306,11017,31021,26028,32]tetratriacontane-12,27-dione is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a large, multi-cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione typically involves multi-step organic reactions. One common method involves the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with toluene-p-sulfonylazetidine, which provides a means for appending a 3-toluene-p-sulfonylaminopropane unit to each of the four nitrogen atoms in high yield . This intermediate can then be further reacted under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chelating agent, binding to metal ions and affecting their biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane
- 1,5,9,12,16,20,24,27-octaazatricyclo[18.10.2.25,16]tetratriacontane
Uniqueness
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione is unique due to its specific arrangement of nitrogen atoms and the large, multi-cyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
567-90-8 |
|---|---|
分子式 |
C32H46N2O2 |
分子量 |
490.7 g/mol |
IUPAC名 |
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione |
InChI |
InChI=1S/C32H46N2O2/c35-31-19-7-3-1-5-17(19)29-27-21(31)11-9-15-24-14-34-30-18-6-2-4-8-20(18)32(36)22-12-10-16(26(24)28(22)30)23(13-33-29)25(15)27/h15-30,33-34H,1-14H2 |
InChIキー |
UOJPJUQHIRCEGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3C4C(C2=O)CCC5C4C(CN3)C6CCC7C8C6C5CNC8C9CCCCC9C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


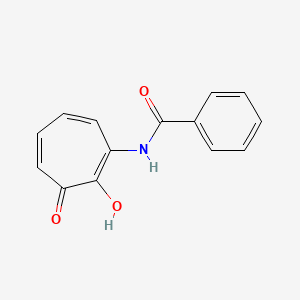
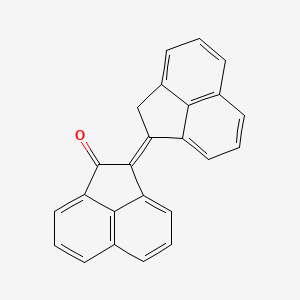
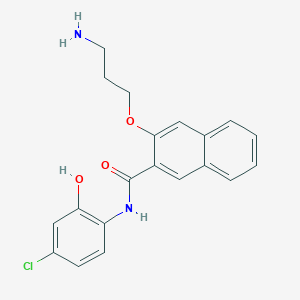
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
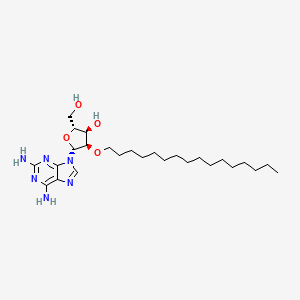
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
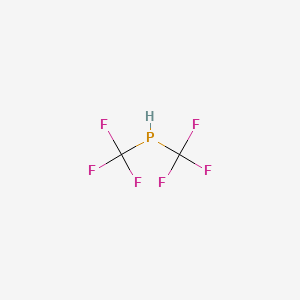

![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
